molecular formula C11H23BrO B108197 11-Bromo-1-undecanol CAS No. 1611-56-9

11-Bromo-1-undecanol

Cat. No.: B108197
CAS No.: 1611-56-9
M. Wt: 251.2 g/mol
InChI Key: XFGANBYCJWQYBI-UHFFFAOYSA-N
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Description

11-Bromo-1-undecanol (CAS 1611-56-9) is a bifunctional organic compound with the molecular formula C₁₁H₂₃BrO and a molecular weight of 251.21. It is characterized by a terminal bromine atom and a hydroxyl group at opposite ends of an 11-carbon chain, making it a versatile intermediate in organic synthesis. The compound typically appears as a white to pale yellow crystalline powder with a melting point of 45–49°C and a boiling point of 170°C at 1 mmHg . It is moisture-sensitive and requires storage at 0–10°C under inert gas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Bromo-1-undecanol can be synthesized through various methods. One common method involves the bromination of 1-undecanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the desired product quality .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

11-Bromo-1-undecanol serves as an important building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions. This compound has been employed in the preparation of other chemical entities such as:

  • 11-Mercapto-1-undecanol : This compound is synthesized using this compound as a precursor, which is crucial for developing thiol-functionalized materials .
  • Polymerizable Compounds : It has been used in the synthesis of polymerizable compounds like 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide, which are significant in creating graft copolymers with applications in materials science .

Polymer Chemistry

The compound is instrumental in polymer chemistry, particularly in the creation of graft copolymers. For example, it has been utilized in one-pot synthesis methods to create poly(methyl methacrylate) grafts. These materials are beneficial for applications that require specific mechanical and thermal properties .

Table 1: Polymerization Applications of this compound

ApplicationDescription
Graft CopolymersUsed to synthesize poly(methyl methacrylate) grafts
Antimicrobial PolymersExhibits antimicrobial properties against various strains
Functionalized PolymersServes as a precursor for creating functionalized polymers

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is recognized for its potential as an intermediate in drug synthesis. Its ability to undergo various chemical transformations makes it valuable for developing active pharmaceutical ingredients (APIs). However, caution is advised due to potential developmental toxicity observed in animal studies .

Industrial Applications

The compound finds applications beyond the laboratory setting:

  • Surfactants : It can be used to synthesize surfactants that enhance solubility and dispersion of compounds in various formulations.
  • Coatings and Adhesives : Its unique properties allow it to be incorporated into industrial coatings and adhesives, improving their performance characteristics .

Safety and Environmental Considerations

While this compound has numerous applications, safety data indicates it may pose risks, including developmental toxicity and irritation upon exposure . Proper handling and safety protocols should be followed to mitigate these risks.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

  • A study demonstrated its role in synthesizing antimicrobial polymers that showed efficacy against pathogenic bacteria and fungi .
  • Research involving graft copolymerization illustrated how this compound could modify material properties for better performance in specific applications .

Mechanism of Action

The mechanism of action of 11-Bromo-1-undecanol involves its ability to undergo substitution and oxidation reactions, leading to the formation of various derivatives. These derivatives can interact with biological membranes, enzymes, and other molecular targets, influencing their activity and function . The specific pathways and molecular targets depend on the nature of the derivative formed and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

11-Bromo-1-undecene (CAS 7766-50-9)

  • Structure : Terminal bromine and a terminal alkene group.
  • Molecular Formula : C₁₁H₂₁Br; Molecular Weight : 233.18.
  • Physical Properties : Clear, colorless liquid .
  • Reactivity : The alkene enables polymerization or addition reactions, while bromine allows nucleophilic substitution.
  • Applications : Primarily used in advanced polymer dielectrics for electronics, leveraging its dual functionality for cross-linking .

1-Bromo-11-phenyl undecane (CAS 101025-08-5)

  • Structure : Terminal bromine and a terminal phenyl group.
  • Molecular Formula : C₁₇H₂₇Br; Molecular Weight : 311.3.

1-Undecanol (CAS 1120-21-4)

  • Molecular Formula : C₁₁H₂₄O; Molecular Weight : 172.31.
  • Reactivity : Undergoes typical alcohol reactions (e.g., esterification, oxidation).

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Physical State Key Functional Groups Key Reactivity Applications
11-Bromo-1-undecanol C₁₁H₂₃BrO 251.21 Crystalline powder -OH, -Br Nucleophilic substitution, esterification Pheromones, hydrogels
11-Bromo-1-undecene C₁₁H₂₁Br 233.19 Liquid -Br, C=C Polymerization, addition Polymer dielectrics
1-Bromo-11-phenyl undecane C₁₇H₂₇Br 311.3 Not specified -Br, -Ph Substitution Organic intermediates
1-Undecanol C₁₁H₂₄O 172.31 Liquid/Solid -OH Esterification, oxidation Surfactants, fragrances (inferred)

Key Research Findings

  • Synthetic Versatility: this compound outperforms 1-undecanol in nucleophilic substitutions due to bromine’s superior leaving-group ability, enabling efficient synthesis of phosphonium salts for Wittig reactions .
  • Dual Reactivity: Unlike 11-bromo-1-undecene, this compound’s hydroxyl group allows further functionalization (e.g., acrylation for hydrogels) .
  • Yield Efficiency : Reactions with triphenylmethanethiol achieve 96% yield under optimized conditions, surpassing traditional methods .

Biological Activity

11-Bromo-1-undecanol, a brominated fatty alcohol with the molecular formula C₁₁H₂₃BrO, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data regarding the compound's effects on biological systems.

PropertyValue
Molecular Weight251.21 g/mol
Boiling Point165-170 °C (1 mmHg)
Melting Point46-49 °C
Flash Point>110 °C (230 °F)
CAS Number1611-56-9

Research indicates that this compound may influence various biological pathways, particularly through its interactions with cellular membranes and signaling pathways. The presence of the bromine atom is significant, as it can alter the compound's lipophilicity and, consequently, its ability to penetrate biological membranes.

Anticancer Activity

One notable study explored the compound's potential in cancer treatment. In vitro experiments demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through increased oxidative stress and disruption of mitochondrial function .

Case Study: Cancer Cell Lines

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MDA-MB-231 (breast cancer)
  • Concentration Range : 5 to 20 μM
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 μM, with apoptosis confirmed via flow cytometry analysis.

Toxicological Profile

The toxicological assessment of this compound indicates that it is considered hazardous under certain conditions. Chronic exposure has been linked to neurological symptoms similar to those caused by other brominated compounds, such as sedation and cognitive disturbances . However, acute toxicity appears minimal based on available literature.

Toxicity Data Overview

EffectObserved Symptoms
Acute ToxicityNo significant acute toxicological data identified
Chronic Exposure EffectsDepression, agitation, memory loss

Polymer Chemistry

This compound is also utilized as a polymer initiator in the synthesis of various materials. Its bromine functionality allows it to serve as an effective chain transfer agent in radical polymerization processes . This application highlights its versatility beyond biological contexts.

Research Findings Summary

Several studies have documented the biological activity of this compound:

  • Anticancer Studies : Demonstrated efficacy against multiple cancer cell lines with mechanisms involving apoptosis and oxidative stress.
  • Polymer Applications : Used as a chain transfer agent in radical polymerization, showcasing its utility in material science.
  • Toxicity Assessments : Chronic exposure linked to neurological symptoms; acute toxicity remains low.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 11-bromo-1-undecanol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via bromination of 1-undecanol using hydrobromic acid (HBr) in the presence of concentrated sulfuric acid as a catalyst. A reflux setup (100–140°C, 5–7 hours) ensures complete conversion, with molar ratios of 1-undecanol:HBr:H₂SO₄ optimized at 1:2:0.75 . Reaction progress is monitored via thin-layer chromatography (TLC) using cyclohexane as a mobile phase. Post-reaction, the product is extracted with sodium bicarbonate to neutralize excess acid, followed by rotary evaporation and recrystallization in cold ethanol to isolate crystalline this compound (yield: 70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Peaks at δ 1.25–1.45 ppm (methylene chain), δ 3.60 ppm (-CH₂OH), and δ 3.40 ppm (-CH₂Br) confirm the alcohol and bromide groups .
  • ¹³C NMR : Signals at δ 33.5 ppm (C-Br) and δ 62.8 ppm (C-OH) validate the functional groups .
  • Mass spectrometry : A molecular ion peak at m/z 251.2 (C₁₁H₂₃BrO⁺) confirms molecular weight . Infrared (IR) spectroscopy further identifies O-H (3200–3400 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches .

Q. How does the solubility profile of this compound impact its use in organic reactions?

  • Methodological Answer : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol and acetone . This solubility dictates its use in SN₂ reactions (e.g., nucleophilic substitution with thiols or amines) in non-aqueous media. For aqueous-phase reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) are recommended to enhance reactivity .

Q. What safety precautions are necessary when handling this compound despite its non-hazardous GHS classification?

  • Methodological Answer : Although classified as non-hazardous under GHS, prolonged exposure to this compound may cause skin/eye irritation. Lab protocols should include:

  • Gloves (nitrile) and goggles during handling.
  • Use of fume hoods to minimize inhalation of vapors during reflux.
  • Immediate washing with soap/water after skin contact and ethanol for equipment decontamination .

Q. How can researchers purify this compound after synthesis?

  • Methodological Answer : Post-synthesis, crude product is purified via:

  • Vacuum distillation : Boiling point ~150–160°C (1–2 mmHg) to separate from unreacted 1-undecanol .
  • Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to 0°C to precipitate pure crystals (mp 44–47°C) .
  • Column chromatography : For trace impurities, silica gel with hexane:ethyl acetate (9:1) as eluent .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound (e.g., pheromone production)?

  • Methodological Answer : In pheromone synthesis (e.g., (11Z)-tetradecen-1-yl acetate), this compound serves as a key intermediate. Optimization strategies include:

  • Controlled oxidation : Use pyridinium chlorochromate (PCC) to convert the alcohol to an aldehyde without over-oxidation .
  • Wittig reaction : React the aldehyde with triphenylphosphine ylides to introduce double bonds (e.g., Z-configuration via stabilized ylides) .
  • Yield enhancement : Maintain anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions during sensitive steps .

Q. How should researchers address contradictory data on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Discrepancies in reactivity (e.g., SN₁ vs. SN₂ mechanisms) may arise from solvent polarity or steric effects. To resolve:

  • Kinetic studies : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents.
  • Stereochemical analysis : Use chiral chromatography or optical rotation to assess inversion/retention of configuration.
  • Computational modeling : Density functional theory (DFT) simulations predict transition-state geometries and preferred pathways .

Q. What role does this compound play in synthesizing functionalized surfactants, and how is its structure tailored for specific applications?

  • Methodological Answer : In surfactant synthesis (e.g., sulfonates for nutrient soils), this compound is functionalized via:

  • Sulfonation : React with chlorosulfonic acid in isopropanol (1:8 ratio) at 25–30°C to introduce sulfonate groups .
  • pH adjustment : Neutralize with sodium carbonate (pH 8–9) to stabilize the surfactant .
  • Tailoring : Vary alkyl chain length (C11) to balance hydrophobicity and critical micelle concentration (CMC) for soil moisture retention .

Q. What strategies ensure the stability of this compound during long-term storage?

  • Methodological Answer : Degradation (e.g., oxidation or hydrolysis) is minimized by:

  • Storage conditions : –20°C in amber glass vials under nitrogen atmosphere .
  • Stabilizers : Add 0.1% hydroquinone to inhibit radical-mediated oxidation.
  • Regular QC checks : Monitor purity via HPLC every 6 months .

Q. How can this compound be utilized in surface functionalization (e.g., self-assembled monolayers)?

  • Methodological Answer : For thiol-functionalized surfaces:
  • Thiolation : React this compound with thiourea (1:1.2 ratio) in ethanol/water (70:30) at 80°C for 4 hours to yield 11-mercapto-1-undecanol .
  • Self-assembly : Immerse gold substrates in 1 mM ethanolic solution for 24 hours to form dense monolayers (contact angle ~100°) .
  • Applications : Tailor surface hydrophobicity for biosensors or corrosion inhibition .

Properties

IUPAC Name

11-bromoundecan-1-ol
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InChI

InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
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InChI Key

XFGANBYCJWQYBI-UHFFFAOYSA-N
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Canonical SMILES

C(CCCCCO)CCCCCBr
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Molecular Formula

C11H23BrO
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DSSTOX Substance ID

DTXSID00167061
Record name 11-Bromoundecanol
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Molecular Weight

251.20 g/mol
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Physical Description

White to beige crystals; [Acros Organics MSDS]
Record name 11-Bromo-1-undecanol
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CAS No.

1611-56-9
Record name 11-Bromo-1-undecanol
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Synthesis routes and methods

Procedure details

A solution of 5 g. of 11-bromoundecanoic acid and 20 ml. of tetrahydrofuran is stirred at 0° C. while 16 ml. of 1 M borane in tetrahydrofuran is added during 15 minutes. The mixture is stirred 18 hours at ambient temperature, poured into ice-water, and extracted with ether. The dried extract is evaporated and the residual oil crystallized from hexane to yield 11-bromoundecanol as a white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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